molecular formula C25H25N3O4S B12141200 (2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12141200
M. Wt: 463.6 g/mol
InChI Key: IVCIIKWHXRIADN-PGMHBOJBSA-N
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Description

This compound belongs to the class of thiazolo-triazine derivatives, characterized by a fused bicyclic core (thiazolo[3,2-b][1,2,4]triazine) substituted with a benzylidene group at position 2 and a phenyl group at position 6. The benzylidene moiety contains 3-ethoxy and 4-pentyloxy substituents, which confer distinct electronic and steric properties. The (2Z)-configuration indicates a specific geometric isomerism critical for molecular interactions.

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

(2Z)-2-[(3-ethoxy-4-pentoxyphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C25H25N3O4S/c1-3-5-9-14-32-19-13-12-17(15-20(19)31-4-2)16-21-24(30)28-25(33-21)26-23(29)22(27-28)18-10-7-6-8-11-18/h6-8,10-13,15-16H,3-5,9,14H2,1-2H3/b21-16-

InChI Key

IVCIIKWHXRIADN-PGMHBOJBSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OCC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the benzylidene group and the ethoxy and pentyloxy substituents. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound (2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiazolo-Triazine Derivatives

The closest analog is (2Z)-6-benzyl-2-(3-ethoxy-4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione (). Key differences include:

  • Position 6 substituent: Phenyl (target compound) vs. benzyl (analog).
  • Alkoxy chain length : Pentyloxy (C₅H₁₁O) in the target vs. propoxy (C₃H₇O) in the analog. Longer chains increase lipophilicity, influencing membrane permeability and bioavailability .

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analog ()
Position 6 substituent Phenyl Benzyl
Alkoxy chain (position 4) Pentyloxy (C₅H₁₁O) Propoxy (C₃H₇O)
Calculated logP* ~4.2 (estimated) ~3.8 (estimated)
Synthetic yield Not reported Not reported

*logP estimated via alkyl chain contributions .

Comparison with Benzothiazole-Containing Derivatives

and describe spiro-thiazolidinones and benzothiopyrano-benzothiazines. While structurally distinct, these compounds share:

  • Electron-deficient heterocycles : The thiazolo-triazine core (target) and benzothiazole rings () enable π-π stacking and charge-transfer interactions.
  • Benzylidene substituents : Common in both classes, suggesting shared synthetic routes (e.g., condensation reactions with aldehydes). However, the target compound’s triazine core offers greater rigidity compared to spiro systems in .
Functional Group Impact on Bioactivity

Thiazolidinone derivatives with azo linkages () exhibit antimicrobial activity, attributed to the thiazole ring and electron-withdrawing groups. Though the target compound lacks azo groups, its ethoxy and pentyloxy substituents may enhance membrane interaction, analogous to methoxy groups in ’s active compounds .

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